molecular formula C21H23N3O3 B7717426 N-(2,4-dimethylphenyl)-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide

N-(2,4-dimethylphenyl)-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide

Cat. No. B7717426
M. Wt: 365.4 g/mol
InChI Key: WIHPRILXMVRNCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-dimethylphenyl)-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide, also known as DMXAA, is a synthetic compound that has been studied for its potential use in cancer treatment. DMXAA was first synthesized in the 1990s and has since been the subject of numerous scientific studies.

Mechanism of Action

The exact mechanism of action of N-(2,4-dimethylphenyl)-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide is not fully understood. It is believed to activate the immune system, leading to the production of cytokines and chemokines that induce tumor necrosis. N-(2,4-dimethylphenyl)-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide has also been shown to inhibit the formation of new blood vessels in tumors, which can limit their growth and metastasis.
Biochemical and Physiological Effects:
N-(2,4-dimethylphenyl)-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to have a variety of biochemical and physiological effects. It has been shown to induce the production of cytokines and chemokines, which can lead to inflammation and immune system activation. N-(2,4-dimethylphenyl)-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide has also been shown to inhibit the formation of new blood vessels in tumors, which can limit their growth and metastasis.

Advantages and Limitations for Lab Experiments

N-(2,4-dimethylphenyl)-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has also been shown to have anti-tumor activity in a variety of cancer cell lines and animal models. However, N-(2,4-dimethylphenyl)-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide has some limitations for lab experiments. It has a short half-life in vivo, which can make it difficult to study its effects over time. Additionally, N-(2,4-dimethylphenyl)-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to have limited efficacy in some cancer types, which can limit its potential clinical application.

Future Directions

There are several future directions for N-(2,4-dimethylphenyl)-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide research. One potential direction is to investigate its efficacy in combination with other cancer therapies, such as chemotherapy or immunotherapy. Another direction is to investigate its potential use in combination with other anti-angiogenic agents, which could enhance its anti-tumor activity. Additionally, further research is needed to better understand the mechanism of action of N-(2,4-dimethylphenyl)-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide and to identify biomarkers that could predict patient response to treatment.

Synthesis Methods

N-(2,4-dimethylphenyl)-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide can be synthesized using a multi-step process involving the reaction of 2,4-dimethylphenylhydrazine with ethyl 2-bromoacetate to form the hydrazide intermediate. The intermediate is then reacted with 2-methoxybenzoyl chloride to form the oxadiazole ring. The final step involves the reaction of the oxadiazole intermediate with butanoyl chloride to form N-(2,4-dimethylphenyl)-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide.

Scientific Research Applications

N-(2,4-dimethylphenyl)-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide has been studied for its potential use in cancer treatment. It has been shown to have anti-tumor activity in a variety of cancer cell lines and animal models. N-(2,4-dimethylphenyl)-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to induce tumor necrosis and inhibit tumor angiogenesis, making it a promising candidate for cancer therapy.

properties

IUPAC Name

N-(2,4-dimethylphenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3/c1-14-11-12-17(15(2)13-14)22-19(25)9-6-10-20-23-21(24-27-20)16-7-4-5-8-18(16)26-3/h4-5,7-8,11-13H,6,9-10H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIHPRILXMVRNCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=CC=C3OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethylphenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.